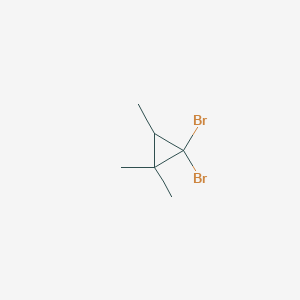
1,1-Dibromo-2,2,3-trimethylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibromo-2,2,3-trimethylcyclopropane is a halogenated cyclopropane derivative with the molecular formula C6H10Br2. This compound is characterized by the presence of two bromine atoms and three methyl groups attached to a cyclopropane ring. It is a colorless to pale yellow liquid at room temperature and is known for its reactivity due to the strained three-membered ring structure.
准备方法
The synthesis of 1,1-Dibromo-2,2,3-trimethylcyclopropane typically involves the bromination of 2,2,3-trimethylcyclopropane. One common method includes the reaction of 2,2,3-trimethylcyclopropane with bromine in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the formation of the dibromo compound.
化学反应分析
1,1-Dibromo-2,2,3-trimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cyclopropane derivative.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1-Dibromo-2,2,3-trimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although specific applications are not yet well-established.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 1,1-Dibromo-2,2,3-trimethylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of bromine atoms. The compound can undergo homolytic or heterolytic cleavage of the carbon-bromine bonds, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates can then participate in various chemical reactions, including substitution, elimination, and addition reactions.
相似化合物的比较
1,1-Dibromo-2,2,3-trimethylcyclopropane can be compared with other halogenated cyclopropane derivatives such as:
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: This compound has similar reactivity but contains additional chlorine atoms, which can influence its chemical behavior.
1,1,2-Trimethylcyclopropane: Lacks the bromine atoms and thus has different reactivity and applications.
1,1-Dichloro-2,2,3-trimethylcyclopropane: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
属性
CAS 编号 |
21960-71-4 |
|---|---|
分子式 |
C6H10Br2 |
分子量 |
241.95 g/mol |
IUPAC 名称 |
1,1-dibromo-2,2,3-trimethylcyclopropane |
InChI |
InChI=1S/C6H10Br2/c1-4-5(2,3)6(4,7)8/h4H,1-3H3 |
InChI 键 |
HUFKEVLMZUWLLK-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C1(Br)Br)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
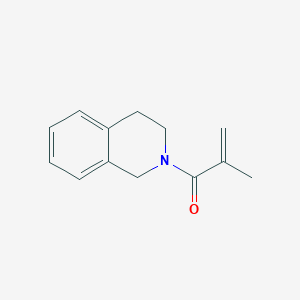
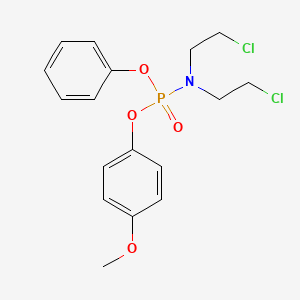
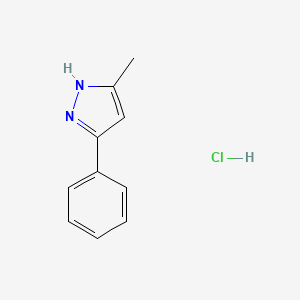
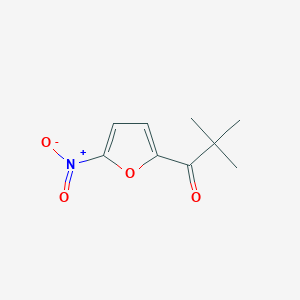


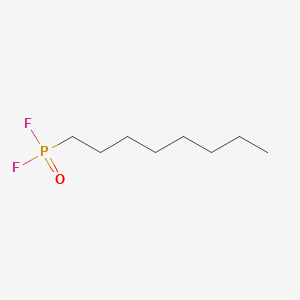
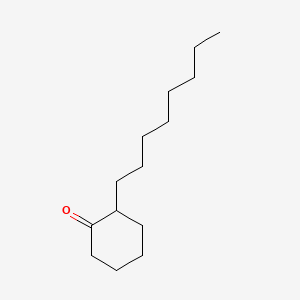
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)

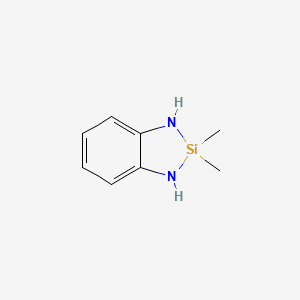
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
